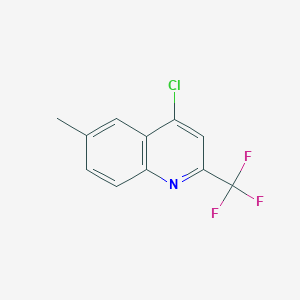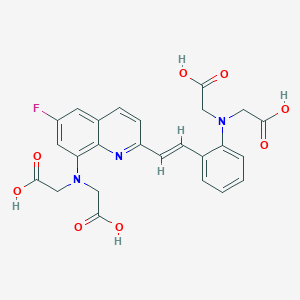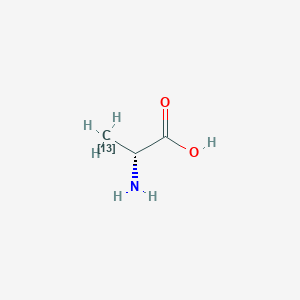
4-氯-6-甲基-2-(三氟甲基)喹啉
描述
“4-Chloro-6-methyl-2-(trifluoromethyl)quinoline” is a chemical compound with the molecular formula C11H7ClF3N . It is used in proteomics research . It is an important raw material and intermediate used in Organic Synthesis, Pharmaceuticals, Agrochemicals, and Dyestuffs .
Molecular Structure Analysis
The molecular structure of “4-Chloro-6-methyl-2-(trifluoromethyl)quinoline” consists of a quinoline core with a chlorine atom at the 4-position, a methyl group at the 6-position, and a trifluoromethyl group at the 2-position .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Chloro-6-methyl-2-(trifluoromethyl)quinoline” include a melting point of 62-65°C and a molecular weight of 245.63 . It has a density of 1.376±0.06 g/cm3 .科学研究应用
药物研发
喹啉衍生物中的三氟甲基与多种药理活性有关。 这种特殊化合物可用于合成受益于三氟甲基存在的药物,三氟甲基通常有助于药物的生物活性 .
农药研究
喹啉化合物在农药开发中具有应用。 可以探索 4-氯-6-甲基-2-(三氟甲基)喹啉的结构特征,以创造利用喹啉核的生物活性的杀虫剂或除草剂 .
材料科学
在材料科学中,可以利用喹啉衍生物的电子特性。 这种化合物可能是开发具有特定电子或光学特性的材料的候选者,这可能有助于创建用于电子学的先进材料 .
催化
已知喹啉结构在催化过程中起作用。 这种化合物可用作各种化学反应中的配体或催化剂,有助于开发新的合成方法 .
抗菌剂
由于生物活性广泛,喹啉衍生物经常因其抗菌特性而被研究。 可以研究这种化合物作为抗多种病原体的抗菌剂的潜在用途 .
抗炎和镇痛药
许多具有抗炎和镇痛活性的化合物中都存在喹啉部分。 对 4-氯-6-甲基-2-(三氟甲基)喹啉的研究可能会导致开发新的抗炎或止痛药物 .
中枢神经系统药物
喹啉衍生物与中枢神经系统活性有关。 可以探索这种化合物对中枢神经系统的影响,这可能导致针对神经疾病的治疗方法 .
心血管药物
喹啉化合物的结构特征使其成为心血管药物开发的候选者。 这种化合物可能是旨在创建针对心脏相关疾病的新治疗方法的研究的一部分 .
这些应用中的每一个都代表了4-氯-6-甲基-2-(三氟甲基)喹啉可能产生重大影响的独特研究领域。该化合物的多功能性突出了喹啉衍生物在科学进步中的重要性。 <details><summary>参考文献</summary> MDPI - FDA 批准的含三氟甲基的药物
安全和危害
“4-Chloro-6-methyl-2-(trifluoromethyl)quinoline” may cause respiratory irritation, skin irritation, and serious eye irritation . It should be used only outdoors or in a well-ventilated area, and contact with skin, eyes, and clothing should be avoided . In case of contact, it is advised to rinse with water and seek medical attention if irritation persists .
属性
IUPAC Name |
4-chloro-6-methyl-2-(trifluoromethyl)quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClF3N/c1-6-2-3-9-7(4-6)8(12)5-10(16-9)11(13,14)15/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLSXNETUGWRDSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80299213 | |
| Record name | 4-chloro-6-methyl-2-(trifluoromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80299213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1701-26-4 | |
| Record name | 4-Chloro-6-methyl-2-(trifluoromethyl)quinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1701-26-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 128775 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001701264 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1701-26-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128775 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-chloro-6-methyl-2-(trifluoromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80299213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1701-26-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















![2,4-Dichloropyrido[2,3-d]pyrimidine](/img/structure/B159073.png)
